

Structural Elucidation and Characterization of 5-Ethyl-2-iodophenylacetic Acid

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Compound of Interest

Compound Name: 5-Ethyl-2-iodophenylacetic acid

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Abstract

5-Ethyl-2-iodophenylacetic acid (C₁₀H₁₁IO₂) is a halogenated aromatic carboxylic acid. As a functionalized derivative of phenylacetic acid, it represents a class of compounds with significant potential in medicinal chemistry and materials science. Phenylacetic acid derivatives are known to be key structural motifs in a variety of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and antibiotics.^{[1][2]} The precise substitution pattern, including the presence of a bulky iodine atom and an ethyl group, can profoundly influence the molecule's steric and electronic properties, making it a valuable intermediate for targeted synthesis. This guide provides a comprehensive, multi-technique approach to the definitive structural elucidation and characterization of this compound, emphasizing the synergy between various analytical methods to ensure scientific rigor and unequivocal structural confirmation.

Introduction and Physicochemical Profile

The first step in characterizing any novel or synthesized compound is to determine its fundamental physicochemical properties. These data provide the initial confirmation of identity

and purity.

Molecular Structure and Properties

- IUPAC Name: 2-(5-Ethyl-2-iodophenyl)acetic acid
- Molecular Formula: $C_{10}H_{11}IO_2$
- Molecular Weight: 290.10 g/mol [3]

A summary of the expected and observed properties is presented below.

Property	Theoretical Value	Experimental Determination Method
Molecular Formula	$C_{10}H_{11}IO_2$	High-Resolution Mass Spectrometry (HRMS), Elemental Analysis
Monoisotopic Mass	289.97528 Da	High-Resolution Mass Spectrometry (HRMS)
Melting Point	Not widely reported; similar compounds melt $>100^{\circ}C$	Differential Scanning Calorimetry (DSC) or Melting Point Apparatus
Appearance	Expected to be an off-white to beige solid[4]	Visual Inspection

Elemental and Compositional Analysis

Confirming the elemental composition is a foundational step that validates the molecular formula derived from other methods.

Combustion Analysis (CHNX)

Combustion analysis is a standard procedure to determine the mass fractions of carbon, hydrogen, and nitrogen.[5] For halogenated compounds, a subsequent step is required for halogen determination.

Principle: A sample is combusted in an excess of oxygen, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ or NO_x, which are then quantitatively measured.[5]

Expected Composition for C₁₀H₁₁IO₂:

- Carbon (C): 41.40%
- Hydrogen (H): 3.82%
- Iodine (I): 43.75%
- Oxygen (O) (by difference): 11.03%

Halogen Determination (Sodium Fusion Test)

This qualitative test confirms the presence of iodine.

Principle: The organic compound is fused with metallic sodium, converting the covalently bonded iodine into ionic sodium iodide (NaI). Subsequent reaction with silver nitrate in an acidic solution yields a characteristic precipitate.

Experimental Protocol:

- Place a small piece of clean, dry sodium metal into a fusion tube and heat until it melts.
- Add a small quantity (10-20 mg) of **5-Ethyl-2-iodophenylacetic acid** onto the molten sodium.
- Heat the tube gently, then strongly, until it is red hot.
- Plunge the hot tube into a beaker containing approximately 15 mL of distilled water. Caution: This must be done behind a safety shield as the tube will shatter and residual sodium will react vigorously.
- Boil the resulting solution for a few minutes, then filter to remove glass fragments and carbonaceous material.
- Acidify a portion of the clear filtrate with dilute nitric acid (HNO₃).

- Add a few drops of aqueous silver nitrate (AgNO_3) solution.
- Expected Result: Formation of a yellow precipitate (AgI) confirms the presence of iodine.

Spectroscopic and Spectrometric Elucidation

A combination of spectroscopic techniques is essential to piece together the molecular structure, from the carbon-hydrogen framework to the specific functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecular formula and fragmentation patterns.

Experimental Protocol (Electron Ionization - MS):

- Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument.
- Ionization: The sample is vaporized and bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

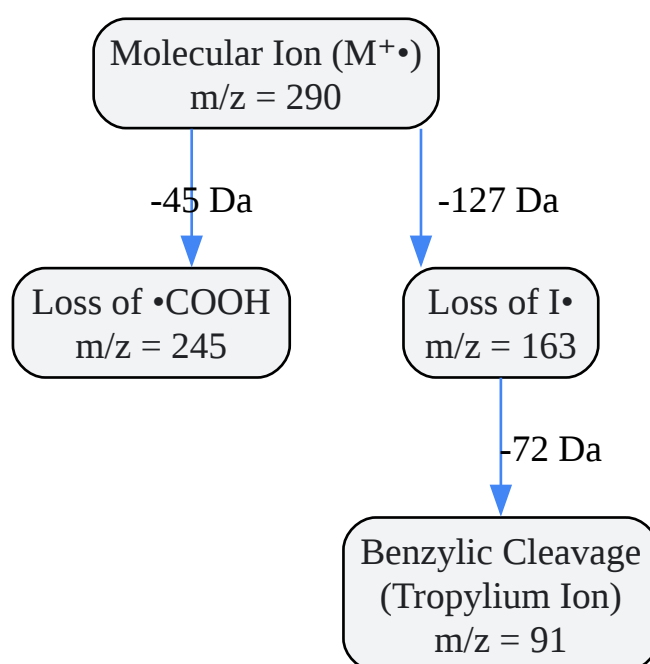
Data Interpretation:

- Molecular Ion ($M^{+\bullet}$): The presence of iodine (a monoisotopic element, ^{127}I) simplifies the spectrum, as there will be no $M+2$ peak from isotopic halogen distribution, unlike with chlorine or bromine.[6] The molecular ion peak is expected at m/z 290.
- High-Resolution MS (HRMS): This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The expected exact mass is 289.97528 Da.
- Fragmentation Pattern: The structure is expected to fragment in a predictable manner, providing structural clues.

Predicted Fragmentation Pathways:

m/z Value	Fragment Lost	Structure of Fragment	Plausible Structure of Ion
245	•COOH	Carboxyl radical	[C ₉ H ₁₁ I] ^{+•}
163	•CH ₂ COOH	Acetic acid radical	[C ₈ H ₈ I] ⁺
117	I	Iodine atom	[C ₁₀ H ₁₁ O ₂] ⁺

| 91 | I, COOH | Iodine and Carboxyl | [C₈H₈I]⁺ (Tropylium ion) |



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Caption: Key fragmentation pathways in EI-MS.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[7]

Experimental Protocol (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (typically diamond) is clean by wiping with isopropanol.
- Record a background spectrum.

- Place a small amount of the solid sample onto the crystal.
- Apply pressure using the anvil to ensure good contact.
- Record the sample spectrum.

Expected Characteristic Absorption Bands:

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
2500-3300 (very broad)	O-H stretch	Carboxylic Acid
2960-2850	C-H stretch (sp ³)	Ethyl (-CH ₂ CH ₃) and Methylene (-CH ₂)
~3050	C-H stretch (sp ²)	Aromatic Ring
~1700 (strong)	C=O stretch	Carboxylic Acid
1600-1450	C=C stretch	Aromatic Ring
~1420 and ~920	O-H bend	Carboxylic Acid Dimer

| ~1250 | C-O stretch | Carboxylic Acid |

The broad O-H stretch and strong C=O stretch around 1700 cm⁻¹ are definitive indicators of the carboxylic acid functionality.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For **5-Ethyl-2-iodophenylacetic acid**, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will provide an unambiguous assignment of all protons and carbons.

Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) are suitable solvents.

This experiment provides information on the number of different types of protons, their chemical environment, and their connectivity to neighboring protons.

Predicted ^1H NMR Data (in CDCl_3):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~11-12	Broad Singlet	1H	H-OOC-	Acidic proton, often broad and may exchange with trace water.
~7.65	Doublet (d)	1H	Ar-H (H-3)	Ortho to iodine, deshielded. Coupled to H-4.
~7.10	Doublet of Doublets (dd)	1H	Ar-H (H-4)	Coupled to H-3 and H-6.
~7.05	Doublet (d)	1H	Ar-H (H-6)	Ortho to the ethyl group. Coupled to H-4.
~3.80	Singlet (s)	2H	-CH ₂ -COOH	Methylene protons adjacent to two deshielding groups (aryl and carbonyl). No adjacent protons to couple with.
~2.65	Quartet (q)	2H	-CH ₂ -CH ₃	Methylene protons of the ethyl group, split by the three methyl protons.

| ~1.25 | Triplet (t) | 3H | -CH₂-CH₃ | Methyl protons of the ethyl group, split by the two methylene protons. |

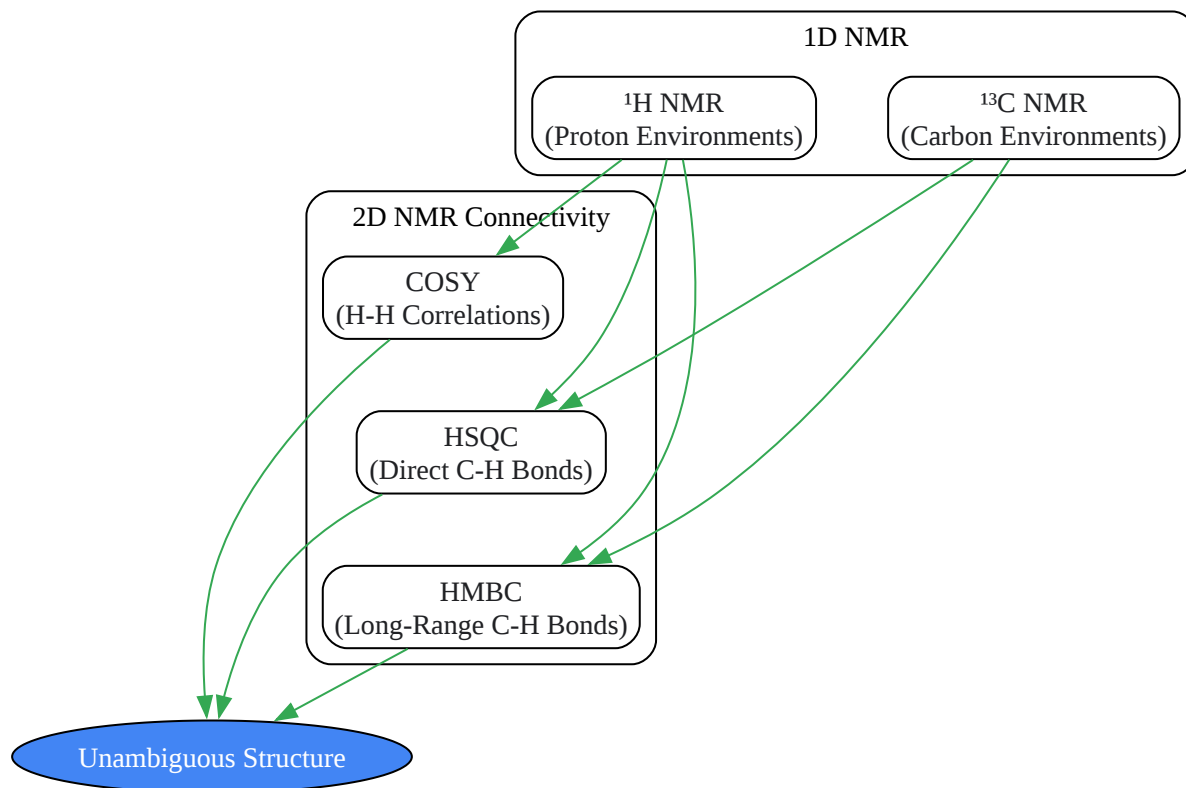
This experiment identifies all non-equivalent carbon atoms in the molecule.

Predicted ^{13}C NMR Data (in CDCl_3):

Chemical Shift (δ , ppm)	Carbon Assignment	Rationale
~178	C=O	Carboxylic acid carbonyl carbon.
~145	Ar-C (C-5)	Aromatic carbon attached to the ethyl group.
~140	Ar-C (C-1)	Aromatic carbon attached to the CH_2COOH group.
~138	Ar-C (C-3)	Aromatic CH ortho to iodine.
~130	Ar-C (C-4)	Aromatic CH.
~128	Ar-C (C-6)	Aromatic CH.
~98	Ar-C (C-2)	Aromatic carbon directly attached to iodine (strong shielding effect).
~43	$-\text{CH}_2-\text{COOH}$	Methylene carbon.
~28	$-\text{CH}_2-\text{CH}_3$	Ethyl group methylene carbon.

| ~15 | $-\text{CH}_2-\text{CH}_3$ | Ethyl group methyl carbon. |

2D NMR experiments are critical for assembling the fragments identified in 1D spectra into a complete structure.



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Caption: Workflow connecting 1D and 2D NMR experiments.

- COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. We expect to see correlations between the aromatic protons (H-3/H-4, H-4/H-6) and within the ethyl group (CH₂/CH₃).
- HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon it is directly attached to. It allows for the definitive assignment of protonated carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are 2-3 bonds away. This is crucial for connecting the

structural fragments. Key expected correlations include:

- The methylene protons (-CH₂-COOH) to the carbonyl carbon (C=O) and aromatic carbons C-1 and C-2.
- The ethyl group protons to aromatic carbons C-4, C-5, and C-6.

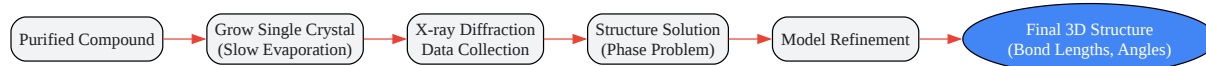
Definitive 3D Structure: Single-Crystal X-ray Diffraction

While spectroscopic methods provide a robust 2D structure, single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional arrangement of atoms in space.^[9]^[10]^[11]

Principle: When a beam of X-rays is directed at a single, well-ordered crystal, the X-rays are diffracted by the electron clouds of the atoms in a predictable pattern.^[11] By analyzing the intensities and positions of these diffracted spots, a 3D electron density map can be constructed, from which the precise atomic positions can be determined.^[12]

Experimental Workflow:

- **Crystal Growth:** High-quality single crystals are required. This is often the most challenging step and is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.^[11]
- **Data Collection:** A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays (e.g., from a Mo or Cu source) while being rotated.^[10] The diffraction pattern is recorded on a detector.
- **Structure Solution and Refinement:** Sophisticated software is used to solve the "phase problem" and generate an initial structural model. This model is then refined against the experimental data to yield the final structure, including bond lengths, bond angles, and torsional angles.



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Caption: Workflow for single-crystal X-ray analysis.

Safety and Handling

Proper handling of **5-Ethyl-2-iodophenylacetic acid** is essential. Safety information is derived from data sheets of structurally similar compounds.

- Hazard Classification: Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[4\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)
- Personal Protective Equipment (PPE):
 - Hand Protection: Wear appropriate chemical-resistant gloves.
 - Eye Protection: Use chemical safety goggles or a face shield.[\[4\]](#)
 - Skin and Body Protection: Wear a laboratory coat.
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[\[13\]](#)[\[16\]](#) Avoid contact with skin, eyes, and clothing.
- Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[\[4\]](#)[\[13\]](#)

Conclusion

The structural elucidation of **5-Ethyl-2-iodophenylacetic acid** requires a systematic and multi-faceted analytical approach. The combination of elemental analysis, high-resolution mass spectrometry, FTIR, and a full suite of 1D and 2D NMR experiments provides a highly confident structural assignment. Each technique offers complementary information, and together they form a self-validating system. For absolute proof of structure and to understand its solid-state

conformation, single-crystal X-ray diffraction is the definitive method. This comprehensive characterization is fundamental for its application in research, particularly in the fields of medicinal chemistry and drug development, where precise molecular architecture dictates biological function.

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